molecular formula C7H11NO7P2 B001250 Risedronate CAS No. 105462-24-6

Risedronate

Cat. No. B001250
M. Wt: 283.11 g/mol
InChI Key: IIDJRNMFWXDHID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Risedronate, particularly its sodium salt form, has been achieved through various chemical pathways. A notable method involves the starting material nicotinic acid, which undergoes esterification, Claisen condensation, and the Willgerodt-Kindler reaction, resulting in 3-pyridylacetic acid hydrochloride. This intermediate then reacts with phosphorous acid, followed by the formation of the sodium salt, achieving an overall yield of about 50% (Zhou Cheng-kun, 2008). Another synthesis approach addresses the solidification problem in the phosphine acidification step by incorporating activated carbon as a dispersing agent, making the process more suitable for industrial production (Sun Shuxiang, L. Zhimin, & Ren Bao-zeng, 2012).

Molecular Structure Analysis

The molecular structure of Risedronate is characterized by its bisphosphonate core, which is essential for its action on bone tissue. Its efficiency and mechanism of action are significantly influenced by the presence of a pyridyl nitrogen, which allows for the conjugation with various groups, such as in the synthesis of fluorescently labeled conjugates for research purposes (B. Kashemirov et al., 2008).

Chemical Reactions and Properties

Risedronate's chemical properties enable its interaction with bone tissue and osteoclasts. It binds to hydroxyapatite in bone, inhibiting osteoclastic activity. The compound's interaction with farnesyl pyrophosphate synthase, a key enzyme in the mevalonate pathway, is critical for its inhibitory effect on bone resorption. This interaction is further elucidated through studies involving its binding to the enzyme in the presence of magnesium ions and water molecules (T. Yokoyama et al., 2014).

Physical Properties Analysis

Risedronate's physical properties, such as solubility and stability, play a significant role in its pharmacological effectiveness. While specific studies on the physical properties of Risedronate were not highlighted in this search, these characteristics are crucial for its bioavailability and therapeutic efficacy.

Chemical Properties Analysis

The chemical properties of Risedronate, including its reactivity and interaction with biological molecules, underpin its mechanism of action. Its ability to inhibit osteoclast-mediated bone resorption is a direct result of its chemical structure and interactions within the bone microenvironment. Investigations into its effects on bone marrow mesenchymal stem cell adipogenesis and its impact on the RANKL/OPG ratio provide insight into its broader effects on bone health (Jian Jin et al., 2013).

Scientific Research Applications

  • Osteoporosis Treatment : Risedronate is effective in reducing osteoclast precursors and cytokine production, which are crucial in the pathophysiology of osteoporosis. It has shown significant efficacy in reducing the risk of vertebral and nonvertebral fractures in postmenopausal women with osteoporosis (D’Amelio et al., 2007); (Adachi et al., 2005); (Reginster et al., 2000).

  • Bone Mineral Density : Studies have shown that risedronate increases bone mineral density in various regions of the body, such as proximal regions after total hip arthroplasty (Su et al., 2018).

  • Bone Remodeling and Strength : Risedronate has been found to prevent bone remodeling and restore bone volume, thereby improving biomechanical parameters in animal models (Díaz-Curiel et al., 2008).

  • Paget's Disease : It is effective in improving bone lesions in patients with Paget's disease, a condition characterized by abnormal bone destruction and regrowth (Brown et al., 2000).

  • Post-Surgical Bone Density Preservation : Risedronate is used to preserve bone density post-surgery, such as after hip arthroplasty, thereby preventing osteoporotic complications (Jing Su et al., 2018).

  • Impact on Mesenchymal Stem Cells : In a more cellular context, risedronate alters the morphology and reduces the viability of gingival mesenchymal stem cells, which could have implications for dental and oral health research (Kim, Ko, & Park, 2015).

  • Inflammatory and Infectious Conditions : Its potential to inhibit osteoclast differentiation and inflammatory bone loss makes risedronate a candidate for treating osteoporosis caused by inflammatory and infectious conditions (Kwak et al., 2009).

  • Combination Therapy : The combination of risedronate with other agents, like Zinc, has been explored for enhanced efficacy in bone turnover in osteoporosis models (Fajar et al., 2018).

  • Pharmacological Enhancements : Research has also been conducted on enhancing the intestinal absorption and patient compliance of risedronate through ionic complexes, addressing issues related to dose frequency and adverse reactions (Park & Byun, 2014).

  • Renal Transplant Recipients : In specific patient groups like renal transplant recipients, risedronate has shown a tendency to preserve bone mineral density, especially in female participants (Coco et al., 2012).

Safety And Hazards

Risedronate may cause serious side effects. It can cause severe heartburn, burning pain in your upper stomach, or coughing up blood. It can also cause muscle spasms, numbness or tingling (in hands and feet or around the mouth), new or unusual hip pain, or severe pain in your joints, bones, or muscles . It is toxic if inhaled and may cause respiratory tract irritation. It is harmful if absorbed through the skin and may cause skin irritation .

Future Directions

Risedronate has been approved by the Federal Drug Administration at a dose of 5 mg daily for the prevention and treatment of postmenopausal osteoporosis . In patients who experienced breast cancer and who have chemotherapy-induced menopause, risedronate, with or without tamoxifen, preserved trabecular and cortical bone .

properties

IUPAC Name

(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO7P2/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDJRNMFWXDHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

115436-72-1 (mono-hydrochloride salt)
Record name Risedronic acid [INN:BAN]
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DSSTOX Substance ID

DTXSID2023563
Record name Risedronic acid
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Molecular Weight

283.11 g/mol
Source PubChem
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Physical Description

Solid
Record name Risedronate
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Solubility

Miscible in water. /Estimated/, 1.04e+01 g/L
Record name RISEDRONIC ACID
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Record name Risedronate
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Vapor Pressure

2.1X10-11 mm Hg at 25 °C /Estimated/
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Mechanism of Action

Risedronatic acid binds to bone hydroxyapatite. Bone resorption causes local acidification, releasing risedronic acid which is that taken into osteoclasts by fluid-phase endocytosis. Endocytic vesicles are acidified, releasing risedronic acid to the cytosol of osteoclasts where they induce apoptosis through inhbition of farnesyl pyrophosphate synthase. Inhibition of osteoclasts results in decreased bone resorption., Risedronate binds to bone hydroxyapatite and, at the cellular level, inhibits osteoclasts. Although the osteoclasts adhere normally to the bone surface, they show evidence of reduced active resorption (e.g., lack of ruffled border). Evidence from studies in rats and dogs indicates that risedronate treatment reduces bone turnover (activation frequency, i.e., the number of sites at which bone is remodeled) and bone resorption at remodeling sites. /Risedronate/, Risedronate sodium, a synthetic pyridinyl bisphosphonate analog of pyrophosphate, is an inhibitor of osteoclast-mediated bone resorption. / Risedronate sodium/, ... Nitrogen-containing bisphosphonates (such as pamidronate, alendronate, risedronate, ibandronate and zoledronate) appear to act as analogues of isoprenoid diphosphate lipids, thereby inhibiting FPP synthase, an enzyme in the mevalonate pathway. Inhibition of this enzyme in osteoclasts prevents the biosynthesis of isoprenoid lipids (FPP and GGPP) that are essential for the post-translational farnesylation and geranylgeranylation of small GTPase signalling proteins. Loss of bone-resorptive activity and osteoclast apoptosis is due primarily to loss of geranylgeranylated small GTPases. Identification of FPP synthase as the target of nitrogen-containing bisphosphonates has also helped explain the molecular basis for the adverse effects of these agents in the GI tract and on the immune system. /Risedronate/
Record name Risedronic acid
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Product Name

Risedronic acid

CAS RN

105462-24-6
Record name Risedronate
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Record name RISEDRONIC ACID
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Record name Risedronate
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Melting Point

252-262
Record name Risedronic acid
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Synthesis routes and methods I

Procedure details

3-Pyridine acetic acid (25 g) in 500 ml of chlorobenzene added to phosphorous acid (35.5 g). The reaction mixture was heated up to 85-90° C. To the reaction mixture phosphorous trichloride (58.97 g) was added slowly to obtain a yellowish rigid, thick mass. The reaction mass was cooled to ambient temperature. The solvent was decanted. Demineralized water (200 ml) was added to the reaction mass and refluxed azeotropically, to remove residual chlorobenzene. Filtered through hyflo bed while hot, washed with hot demineralized water. The reaction mass was cooled to 0-5° C., stirred for 1.0 hour, filtered the solid and washed to get risedronic acid (30.0 g, yield 58%) having purity of 83.98% by HPLC.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
35.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
58.97 g
Type
reactant
Reaction Step Two
Yield
58%

Synthesis routes and methods II

Procedure details

The risedronate-calcium-phosphate solution and 0.5N sodium hydroxide were simultaneously added to 100 mL water to maintain the pH at 7.00 until all the risedronate had been added. The precipitate was collected by filtration and washed with water. The solid was dried in an oven at 105° C. 3.93 g of calcium complex salt of Risedronate with phosphate were thus obtained.
Name
risedronate calcium-phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A 500 ml cylindrical reactor equipped with a mechanical stirrer, a thermometer, a reflux condenser and a dropping funnel, was charged with 3-pyridine acetic acid hydrochloride (6.94 g, 0.04 mole), phosphorous acid (9.84 g, 0.12 mole) and toluene (50 ml). The suspension was heated to 90° C. Hyfllo Super-Cel diatomaceous silica (17.50 g, 50% w/w of all the reagents) was added in portions after the mixture of 3-pyridyl acetic acid and H3PO3 was melted, to obtain an heterogeneous suspension. Phosphorous oxychloride (11.2 ml, 0.12 mole) was then added dropwise during 12 minutes. The reaction mixture was then heated to 95° C. for 3 hours. Water (75 ml) was added after cooling the reaction mixture to 65° C. The mixture was stirred vigorously for 30 minutes and then the Hyfllo was removed by filtration. The toluene and the aqueous phases were separated and the aqueous phase was heated at 95° C. for 16 hours. The aqueous phase was cooled to 25° C. and absolute ethanol (75 ml) was added to precipitate the final product. The suspension was cooled to 5° C. for 1 hour. The white product was filtered, washed with absolute ethanol (2×20 ml) and dried in a vacuum oven at 50° C. for 24 hours to obtain 6.30 g (56%) of risedronic acid monohydrate.
Quantity
6.94 g
Type
reactant
Reaction Step One
Quantity
9.84 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A 500 ml cylindrical reactor equipped with a mechanical stirrer, a thermometer, a reflux condenser and a dropping funnel, was charged with 3-pyridine acetic acid hydrochloride (6.94 g, 0.04 mole), phosphorous acid (9.84 g, 0.12 mole), ortho-phosphoric acid (11.80 g, 0.12 mole) and toluene (50 ml). The suspension was heated to 90° C. and phosphorous oxychloride (11.2 ml, 0.12 mole) was added dropwise during 20 minutes. The reaction mixture was then heated to 95° C. for 20.5 hours. Water (50 ml) was added after cooling the reaction mixture to 80° C. The mixture was stirred vigorously until the solidified product dissolved completely. The toluene and the aqueous phases were separated and the aqueous phase was heated at 95° C. for 5.5 hours. The aqueous phase was cooled to 25° C. and absolute ethanol (50 ml) was added to precipitate the final product. The suspension was cooled to 5° C. for 1 hour. The white product was filtered, washed with absolute ethanol (2×20 ml) and dried at 65° C. for 5 hours to obtain 7.70 g (68%) of risedronic acid monohydrate.
Quantity
6.94 g
Type
reactant
Reaction Step One
Quantity
9.84 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36,100
Citations
KL Goa, JA Balfour - Drugs & aging, 1998 - europepmc.org
… In experimental models of osteoporosis, risedronate inhibited bone loss and improved … after treatment with oral risedronate 30 mg/day for < or = 3 months. Risedronate 30 mg/day orally …
Number of citations: 44 europepmc.org
MR McClung, FH Ebetino - Bone, 2020 - Elsevier
Herein we review the discovery, development, commercial history and legacy of risedronate or NE-58095, a potent N-containing bisphosphonate developed by scientists at the …
Number of citations: 14 www.sciencedirect.com
A Cranney, P Tugwell, J Adachi, B Weaver… - Endocrine …, 2002 - academic.oup.com
… of the effect of the risedronate on bone density and … of risedronate on vertebral and nonvertebral fractures or on bone density. Our goals included determining the impact of risedronate …
Number of citations: 337 academic.oup.com
MR McClung, P Geusens, PD Miller… - New England journal …, 2001 - Mass Medical Soc
Background Risedronate increases bone mineral density in elderly women, but whether it prevents hip fracture is not known. Methods We studied 5445 women 70 to 79 years old who …
Number of citations: 526 www.nejm.org
…, Vertebral Efficacy With Risedronate Therapy (VERT) … - Jama, 1999 - jamanetwork.com
ContextRisedronate, a potent bisphosphonate, has been shown to be effective in the treatment of Paget disease of bone and other metabolic bone diseases but, to our knowledge, it …
Number of citations: 221 jamanetwork.com
…, Vertebral Efficacy with Risedronate Therapy … - Osteoporosis …, 2000 - Springer
The purpose of this randomized, double-masked, placebo-controlled study was to determine the efficacy and safety of risedronate in the prevention of vertebral fractures in …
Number of citations: 113 link.springer.com
OH Sorensen, GM Crawford, H Mulder, DJ Hosking… - Bone, 2003 - Elsevier
… In order to determine the effects of 5 years of risedronate … continued to receive 5 mg risedronate or placebo according to the … This study demonstrates that the effects of risedronate over 3 …
Number of citations: 333 www.sciencedirect.com
I Fogelman, C Ribot, R Smith, D Ethgen… - The Journal of …, 2000 - academic.oup.com
Our objective was to investigate the efficacy and tolerability of risedronate in postmenopausal women with low bone mass. Women with a mean lumbar spine T-score of −2 or less (n = …
Number of citations: 303 academic.oup.com
CJ Rosen, MC Hochberg, SL Bonnick… - Journal of bone and …, 2005 - Wiley Online Library
… of bone turnover than daily risedronate (5 mg). In this study, risedronate was dosed 2 h after … effect of alendronate or decreased bioavailability of risedronate when dosed postmeal. Both …
Number of citations: 422 asbmr.onlinelibrary.wiley.com
JT Harrington, LG Ste-Marie, ML Brandi… - Calcified tissue …, 2004 - Springer
… Risedronate treatment was also associated with significant decreases in the … the risedronate database, we conducted additional analyses to further explore the effect of risedronate on …
Number of citations: 292 link.springer.com

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